molecular formula C6H3F3N2O3 B2361015 2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid CAS No. 2169150-20-1

2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2361015
CAS No.: 2169150-20-1
M. Wt: 208.096
InChI Key: AIJYHYACVFFZCR-UHFFFAOYSA-N
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Description

2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a formyl group (–CHO) and a trifluoromethyl group (–CF₃) on the imidazole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-formylimidazole with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-carboxy-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid.

    Reduction: The major product is 2-hydroxymethyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-Formylimidazole: Lacks the trifluoromethyl group, making it less lipophilic.

    5-Trifluoromethylimidazole: Lacks the formyl group, reducing its reactivity with nucleophiles.

    2-Formyl-4-carboxyimidazole: Lacks the trifluoromethyl group, affecting its overall chemical properties.

Uniqueness

2-formyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-formyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-3(5(13)14)10-2(1-12)11-4/h1H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJYHYACVFFZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC(=C(N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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